8,8,9-Trimethoxy-9-oxononanoate 8,8,9-Trimethoxy-9-oxononanoate
Brand Name: Vulcanchem
CAS No.: 82259-18-5
VCID: VC19320297
InChI: InChI=1S/C12H22O6/c1-16-11(15)12(17-2,18-3)9-7-5-4-6-8-10(13)14/h4-9H2,1-3H3,(H,13,14)/p-1
SMILES:
Molecular Formula: C12H21O6-
Molecular Weight: 261.29 g/mol

8,8,9-Trimethoxy-9-oxononanoate

CAS No.: 82259-18-5

Cat. No.: VC19320297

Molecular Formula: C12H21O6-

Molecular Weight: 261.29 g/mol

* For research use only. Not for human or veterinary use.

8,8,9-Trimethoxy-9-oxononanoate - 82259-18-5

Specification

CAS No. 82259-18-5
Molecular Formula C12H21O6-
Molecular Weight 261.29 g/mol
IUPAC Name 8,8,9-trimethoxy-9-oxononanoate
Standard InChI InChI=1S/C12H22O6/c1-16-11(15)12(17-2,18-3)9-7-5-4-6-8-10(13)14/h4-9H2,1-3H3,(H,13,14)/p-1
Standard InChI Key YDQDUGUAPYIVMU-UHFFFAOYSA-M
Canonical SMILES COC(=O)C(CCCCCCC(=O)[O-])(OC)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

8,8,9-Trimethoxy-9-oxononanoate (C₁₂H₂₁O₆⁻) features a nine-carbon backbone with the following functional groups:

  • Methoxy groups (-OCH₃) at carbons 8 and 8 (geminal substitution) and 9.

  • Ketone group (=O) at carbon 9.

  • Carboxylate group (-COO⁻) at the terminal carbon.

This arrangement creates a sterically crowded environment at carbons 8 and 9, which may influence reactivity and intermolecular interactions. The geminal methoxy groups at carbon 8 are rare in naturally occurring compounds, suggesting synthetic origins.

Table 1: Hypothesized Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₂H₂₁O₆⁻
Molecular Weight261.29 g/mol
SolubilityLikely polar aprotic solvents (e.g., DMSO, acetone)
Melting PointNot empirically determined
StabilitySusceptible to hydrolysis under acidic/basic conditions

Synthetic Pathways

Proposed Methodologies

Given the absence of documented syntheses for 8,8,9-trimethoxy-9-oxononanoate, plausible routes can be inferred from related esters:

Stepwise Esterification and Oxidation

  • Methylation of Nonanoic Acid Derivatives:

    • Selective methylation at carbons 8 and 9 using methyl iodide (CH₃I) under basic conditions.

    • Protection of the ketone group during methylation to prevent side reactions.

  • Oxidation of Secondary Alcohol:

    • Conversion of a hydroxyl group at carbon 9 to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Challenges in Synthesis

  • Steric Hindrance: Geminal methoxy groups at carbon 8 may impede reaction kinetics.

  • Regioselectivity: Ensuring precise functionalization at carbons 8 and 9 requires advanced directing groups or catalysts.

Comparative Analysis with Analogous Compounds

Table 2: Functional Comparison with Nonanoate Derivatives

CompoundKey FeaturesKnown Applications
8,8,9-Trimethoxy-9-oxononanoateGeminal methoxy, ketone, carboxylateHypothesized catalytic roles
9-Ethoxy-9-oxononanoateEthoxy, ketone, carboxylateLipid metabolism studies
Azelaic Acid Monoethyl EsterShorter chain, mono-esterDermatological treatments

The geminal methoxy groups in 8,8,9-trimethoxy-9-oxononanoate distinguish it from analogs, potentially enabling unique reactivity in sterically demanding environments.

Industrial and Pharmacological Prospects

Material Science

  • Polymer Modification: Methoxy groups could enhance solubility in polymer matrices, aiding in the development of specialty coatings.

  • Coordination Chemistry: As a chelating agent for metal ions in industrial catalysis.

Drug Development

  • Prodrug Potential: The carboxylate group may facilitate cellular uptake, with the methoxy groups serving as metabolic stability enhancers.

Challenges and Future Directions

Knowledge Gaps

  • Synthetic Feasibility: Empirical validation of proposed synthetic routes is critical.

  • Toxicological Profile: No data exist on acute or chronic toxicity.

Research Priorities

  • Synthesis Optimization: Develop catalysts to overcome steric challenges.

  • Biological Screening: Collaborate with pharmacologists to assess bioactivity.

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